molecular formula C19H21N5O2 B560057 Nvs-crf38

Nvs-crf38

Katalognummer: B560057
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: MEICIUGVENCLKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NVS-CRF38 ist ein neuartiges niedermolekulares Medikament, das von Novartis AG entwickelt wurde. Es ist ein potenter und oral bioverfügbarer Corticotropin-Releasing-Faktor-Rezeptor-1-Antagonist. Diese Verbindung hat sich in der Behandlung verschiedener Erkrankungen, darunter Angststörungen und Reizdarmsyndrom, als vielversprechend erwiesen .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte. Der wichtigste synthetische Weg beinhaltet die Bildung der Pyrazolo[5,1-b]oxazol-Kernstruktur. Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren, um das gewünschte Produkt zu erhalten. Industrielle Produktionsmethoden für this compound sind optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig fortschrittliche Techniken wie die Hochleistungsflüssigchromatographie zur Reinigung eingesetzt werden .

Vorbereitungsmethoden

Chemical Properties and Solubility Profile

NVS-CRF38 (CAS No. 1207258-55-6) is characterized by the molecular formula C19H21N5O2\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{2} and a molecular weight of 351.4 g/mol. Its canonical SMILES notation (COC1=CC(C)=C(C2=C(C)OC3=C(N4N=C(C)N=C4C)C(C)=NN32)C=C1\text{COC}1=\text{CC}(\text{C})=\text{C}(\text{C}2=\text{C}(\text{C})\text{OC}3=\text{C}(\text{N}4\text{N}=\text{C}(\text{C})\text{N}=\text{C}4\text{C})\text{C}(\text{C})=\text{NN}32)\text{C}=\text{C}1) reflects a complex heterocyclic structure with limited polar functional groups, contributing to its low aqueous solubility .

Solvent Compatibility and Stock Solution Preparation

This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM, making it the preferred solvent for initial stock solutions. The following table outlines recommended dilution protocols:

Stock ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM2.8458 mL14.2288 mL28.4576 mL
5 mM0.5692 mL2.8458 mL5.6915 mL
10 mM0.2846 mL1.4229 mL2.8458 mL

Critical considerations include:

  • Solvent purity : Use anhydrous DMSO with ≤0.01% water content to prevent hydrolysis.

  • Temperature control : Gentle heating to 37°C with ultrasonic agitation improves dissolution kinetics .

  • Aliquoting : Divide stock solutions into single-use portions to minimize freeze-thaw degradation.

In Vivo Formulation Strategies

The compound’s poor bioavailability necessitates advanced formulation techniques to ensure adequate plasma exposure in preclinical models. Two primary approaches have been validated:

Aqueous-Compatible Formulation

For studies requiring systemic administration:

  • Prepare a DMSO master liquid at 50 mg/mL.

  • Sequentially add polyethylene glycol 300 (PEG300) and Tween 80, maintaining rigorous vortexing between each addition.

  • Dilute with double-distilled water to achieve final concentrations of 5% DMSO, 40% PEG300, and 2% Tween 80 .

Analytical Quality Control

Purity Assessment

Batch analysis via reverse-phase HPLC (method details proprietary) consistently shows:

  • Chemical purity: >98.00% (w/w)

  • Chromatographic conditions: C18 column, acetonitrile/water gradient elution, UV detection at 254 nm .

Preclinical Validation

Stringer et al. (2014) established critical pharmacokinetic parameters through rat studies:

  • Oral bioavailability: 42% ± 6% (corn oil formulation)

  • Plasma half-life: 3.2 hours (IV administration)

  • Volume of distribution: 8.7 L/kg, indicating extensive tissue penetration .

Troubleshooting Common Preparation Issues

ProblemSolution
Precipitation during dilutionIncrease PEG300 content to 45%
Variable bioavailabilityPre-warm formulation to 37°C
Degradation at -20°CAliquot into nitrogen-purged vials

Analyse Chemischer Reaktionen

NVS-CRF38 unterliegt mehreren Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Cytochrom-P450-Enzyme, die eine wichtige Rolle beim Metabolismus von this compound spielen. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind O-Desmethyl-NVS-CRF38 und mehrere Sauerstoffaddukte .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es verwendet, um die Pharmakokinetik und den Metabolismus von Corticotropin-Releasing-Faktor-Rezeptor-1-Antagonisten zu untersuchen. In der Biologie hilft es, die Rolle des Corticotropin-Releasing-Faktor-Rezeptors 1 bei verschiedenen physiologischen Prozessen zu verstehen. In der Medizin wird this compound auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Angststörungen und Reizdarmsyndrom untersucht. Darüber hinaus hat es industrielle Anwendungen bei der Entwicklung neuer Medikamente, die auf den Corticotropin-Releasing-Faktor-Rezeptor 1 abzielen .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es den Corticotropin-Releasing-Faktor-Rezeptor 1 antagonisiert. Dieser Rezeptor ist an der Stressantwort beteiligt und ein Schlüsselfaktor in der Hypothalamus-Hypophysen-Nebennierenrinden-Achse. Durch die Blockierung dieses Rezeptors kann this compound die Freisetzung von Corticotropin-Releasing-Faktor modulieren und so stressbedingte Symptome reduzieren. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Hemmung der Signalwege des Corticotropin-Releasing-Faktor-Rezeptors 1 .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Profile

NVS-CRF38 exhibits a favorable pharmacokinetic profile, characterized by:

  • High Absorption : Near complete absorption in both rats and dogs.
  • Low Hepatic Extraction : Indicates that the compound is not extensively metabolized by the liver.
  • Extensive Tissue Distribution : Suggests effective delivery to target sites.

The compound's metabolism involves several pathways, primarily mediated by cytochrome P450 enzymes, leading to various metabolites such as O-desmethyl this compound and others. The implications of these metabolic pathways are crucial for understanding its efficacy and safety profile.

Table 1: Pharmacokinetic Characteristics of this compound

CharacteristicValue
AbsorptionNear complete
Hepatic ExtractionLow (~0.2)
Plasma Protein Binding19% - 25%
Blood-to-Plasma PartitionApproaches unity

Anxiety Disorders

In preclinical studies, this compound demonstrated significant anxiolytic effects. For instance, animal models treated with this compound showed reduced anxiety-like behaviors compared to controls. These findings suggest that targeting CRF1 could be an effective strategy for managing anxiety disorders.

Irritable Bowel Syndrome

Research indicates that CRF levels are elevated in patients with irritable bowel syndrome. This compound's ability to block CRF signaling may provide relief from symptoms associated with this condition. Clinical trials are ongoing to evaluate its efficacy in human subjects.

Systemic Lupus Erythematosus and Aicardi-Goutieres Syndrome

This compound is also being investigated for its potential benefits in autoimmune conditions like systemic lupus erythematosus and genetic disorders like Aicardi-Goutieres syndrome. The modulation of stress-related pathways may offer new therapeutic avenues for these complex diseases.

Wirkmechanismus

NVS-CRF38 exerts its effects by antagonizing the corticotropin-releasing factor receptor 1. This receptor is involved in the stress response and is a key player in the hypothalamic-pituitary-adrenal axis. By blocking this receptor, this compound can modulate the release of corticotropin-releasing factor, thereby reducing stress-related symptoms. The molecular targets and pathways involved include the inhibition of corticotropin-releasing factor receptor 1 signaling pathways .

Vergleich Mit ähnlichen Verbindungen

NVS-CRF38 ist im Vergleich zu anderen Corticotropin-Releasing-Faktor-Rezeptor-1-Antagonisten aufgrund seiner hohen Potenz und oralen Bioverfügbarkeit einzigartig. Zu ähnlichen Verbindungen gehören Antalarmin und CP-154,526, die ebenfalls auf den Corticotropin-Releasing-Faktor-Rezeptor 1 abzielen, sich aber in ihren pharmakokinetischen Eigenschaften und therapeutischen Anwendungen unterscheiden können. Die Fähigkeit von this compound, einen metabolischen Wechsel zu erfahren, und seine Deuterium-Ersatzstrategie unterscheiden es weiter von anderen Verbindungen dieser Klasse .

Biologische Aktivität

NVS-CRF38 is a novel antagonist of the corticotropin-releasing factor receptor 1 (CRF1), which plays a significant role in the stress response and various neuropsychiatric disorders. This compound has shown promise in preclinical studies for its potential applications in treating conditions such as anxiety and depression. Its unique pharmacological profile, including low water solubility and specific metabolic pathways, makes it a subject of interest in medicinal chemistry and pharmacology.

This compound functions by antagonizing the CRF1 receptor, which is implicated in the hypothalamic-pituitary-adrenal (HPA) axis regulation. By blocking this receptor, this compound can potentially reduce stress-induced behaviors and physiological responses.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key findings include:

  • Absorption : this compound exhibits low oral bioavailability due to its low water solubility, which affects its absorption in the gastrointestinal tract. Studies indicate that co-administration with cytochrome P450 inhibitors can alter its absorption dynamics significantly .
  • Metabolism : In vitro studies using human liver microsomes have shown that this compound undergoes significant hepatic metabolism, with a predicted low hepatic clearance rate (extraction ratio ∼ 0.2) . The metabolic patterns suggest that it is primarily processed through cytochrome P450 enzymes.
  • Elimination : The compound has a relatively long half-life, facilitating sustained pharmacological effects. Detailed studies on its metabolic pathways reveal that it is predominantly eliminated via renal excretion after undergoing phase I and phase II metabolic reactions .

Study 1: Effect of Food on Pharmacokinetics

A study investigating the impact of food on the pharmacokinetics of this compound found that pretreatment with 1-aminobenzotriazole (ABT), a known P450 inhibitor, significantly delayed gastric emptying and altered the absorption profile of this compound when administered with a caloric meal. This study highlighted the importance of considering food effects in clinical settings to optimize dosing regimens .

Study 2: Preclinical Efficacy

In preclinical models, this compound demonstrated efficacy in reducing anxiety-like behaviors in rodent models. The compound was administered at varying doses, showing dose-dependent effects on both behavioral assays and physiological markers associated with stress response .

Data Table: Summary of Pharmacokinetic Parameters

ParameterValue
Oral BioavailabilityLow
Half-LifeExtended
Hepatic ClearanceLow (Extraction Ratio ~ 0.2)
Metabolic PathwaysPrimarily CYP450 enzymes
Renal ExcretionPredominant

Research Findings

This compound's unique properties make it an attractive candidate for further research into its therapeutic potential. Ongoing studies are focusing on:

  • Optimization of Formulation : Efforts to enhance solubility and bioavailability are critical for improving clinical outcomes.
  • Clinical Trials : Future clinical trials will be necessary to evaluate safety, tolerability, and efficacy in human subjects.
  • Comparative Studies : Further comparative studies with existing CRF1 antagonists will help establish its relative efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of NVS-CRF38 as a corticotropin-releasing factor receptor 1 (CRF1) antagonist, and how is its specificity validated in experimental models?

this compound selectively inhibits CRF1 by competitively binding to the receptor’s active site, blocking endogenous CRF signaling. To validate specificity, researchers should:

  • Perform radioligand displacement assays using CRF1-transfected cell lines to measure IC50 values .
  • Compare binding affinity with CRF2 receptors to confirm selectivity (e.g., via parallel assays using human Urocortin II/III as CRF2 agonists) .
  • Use CRISPR-mediated CRF1 knockout models to verify loss of antagonism in cellular response assays .

Q. How do researchers address this compound’s low water solubility in in vitro studies?

Low solubility can be mitigated through:

  • Co-solvent systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations to enhance dissolution without cytotoxicity .
  • Dynamic light scattering (DLS) : Monitor particle size distribution (e.g., 2–20 µm) to ensure homogeneity during dissolution .
  • LC-MS/MS validation : Confirm compound stability and concentration in solution using calibration standards (e.g., 0.8 ng/mL–25 µg/mL for this compound) .

Q. What are the standard protocols for characterizing this compound’s purity and bioactivity in preclinical studies?

  • Purity assessment : Use HPLC with UV detection (λ = 254 nm) and >98% purity thresholds .
  • Bioactivity validation :
    • In vitro : Measure cAMP inhibition in CRF1-expressing HEK293 cells .
    • In vivo : Administer this compound in stress-induced rodent models (e.g., elevated plus maze) and quantify anxiolytic effects via behavioral scoring .

Advanced Research Questions

Q. How can researchers optimize experimental designs to resolve contradictions in this compound’s neuroprotective efficacy across studies?

Contradictions may arise from:

  • Dosage variability : Standardize dosing regimens using pharmacokinetic profiling (e.g., plasma half-life, brain permeability) .
  • Model specificity : Compare outcomes in acute vs. chronic stress models (e.g., restraint stress vs. social defeat) to isolate context-dependent effects .
  • Data normalization : Use internal controls (e.g., CRF1 knockout cohorts) to distinguish compound-specific effects from background noise .

Q. What methodological strategies are recommended for analyzing this compound’s impact on morphological parameters in cellular assays?

  • FlowCAM/MFI analysis : Quantify particle size (ECD = 2–20 µm) and concentration using Morphological Visualization Analysis Software (MVAS) .
  • Standardized protocols :
    • Dilute samples 4-fold in ultrapure water.
    • Run at 0.030 mL/min flow rate with a C70 syringe pump.
    • Capture images at 22 fps (Sony XCD-SX90 camera) and analyze via Visual SpreadSheet v3.0 .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Cross-validation : Compare LC-MS/MS results from plasma (e.g., O-desmethyl this compound metabolites) with in vitro hepatic microsome assays .
  • Species-specific metabolism : Use humanized liver models or allometric scaling to predict human pharmacokinetics .
  • Tissue distribution studies : Employ whole-body autoradiography in rodents to quantify brain vs. peripheral organ uptake .

Q. Data Analysis and Reproducibility

Q. What criteria ensure robust statistical interpretation of this compound’s dose-response relationships?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill slope >1 indicates positive cooperativity) .
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points in triplicate assays .
  • Power analysis : Use G*Power to determine sample sizes achieving 80% power (effect size ≥0.8, α = 0.05) .

Q. How can researchers improve reproducibility in CRF1 antagonism studies using this compound?

  • Protocol transparency : Publish detailed methods for compound preparation (e.g., DMSO stock concentrations, storage conditions) .
  • Inter-lab validation : Share raw data (e.g., MFI outputs, LC-MS/MS chromatograms) via repositories like Zenodo .
  • Negative controls : Include CRF1-negative cell lines (e.g., CRF2-transfected controls) to confirm assay specificity .

Q. Tables for Key Parameters

Table 1. LC-MS/MS Calibration Standards for this compound

AnalyteConcentration RangeSolvent System
This compound0.8 ng/mL–25 µg/mL50:50 acetonitrile:water
O-desmethyl metabolite0.8 ng/mL–25 µg/mL50:50 acetonitrile:water
ABT (internal control)20 µg/mL–500 µg/mL10:90 DMSO:water

Table 2. Morphological Parameters for Particle Analysis

ParameterDescriptionMeasurement Tool
ECDEquivalent Circular Diameter (µm)MFI/FlowCAM
ConcentrationParticles/mL (2–20 µm range)Visual SpreadSheet
Flow rate0.030 mL/min (C70 syringe pump)Sony XCD-SX90

Eigenschaften

IUPAC Name

7-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-10-9-15(25-6)7-8-16(10)18-12(3)26-19-17(11(2)21-24(18)19)23-14(5)20-13(4)22-23/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEICIUGVENCLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(OC3=C(C(=NN23)C)N4C(=NC(=N4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a dispersion of 2-[4-(3,5-dimethyl-[1,2,4]triazol-1-yl)-5-methyl-2H-pyrazol-3-yloxy]-1-(4-methoxy-2-methyl-phenyl)-propan-1-one (0.905 g, 2.45 mmol) in 1,2-dichloroethane (20 ml) is added titanium tetrachloride (0.675 ml, 6.12 mmol). The reaction mixture is heated to 85° C. for 2.5 hours and then left at RT overnight. The mixture is quenched carefully with sat. NH4Cl (50 ml) and extracted with EtOAc (2×50 ml). The combined organic extracts are washed with NaHCO3 (50 ml), brine, dried over MgSO4 and concentrated in vacuo to afford a dark brown oil. The crude oil is then taken up in 10% Et2O/iso-hexane (50 ml) and the brown solution is sonicated: no precipitation occurred immediately, but after 2 hours large crystals form. The solid is collected and washed with iso-hexane to give a cream coloured solid. Purification of this solid by recrystallisation from hot Et2O (˜40 ml) yields the title compound as tan crystals; MS: m/z=352.1 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 7.39 (1H, d), 7.01 (1H, d), 6.94 (1H, dd), 3.83 (3H, s), 2.30 (6H, s), 2.26 (6H, s), 2.11 (3H, s).
Name
2-[4-(3,5-dimethyl-[1,2,4]triazol-1-yl)-5-methyl-2H-pyrazol-3-yloxy]-1-(4-methoxy-2-methyl-phenyl)-propan-1-one
Quantity
0.905 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.675 mL
Type
catalyst
Reaction Step One
Name
Et2O iso-hexane
Quantity
50 mL
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.